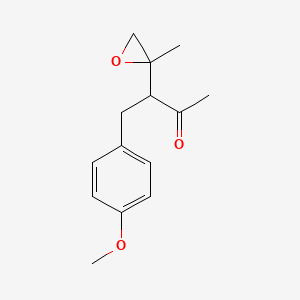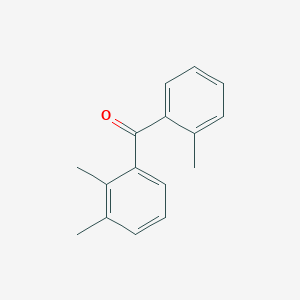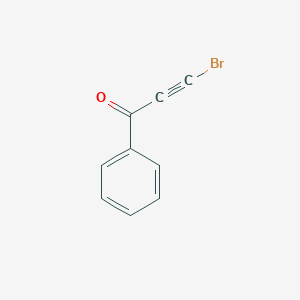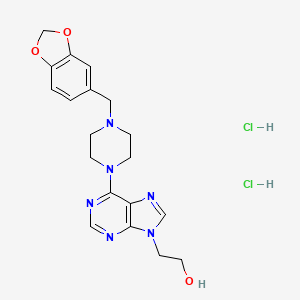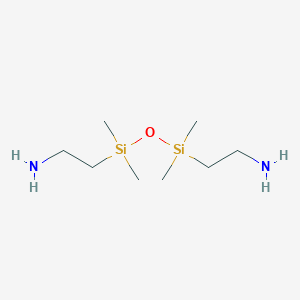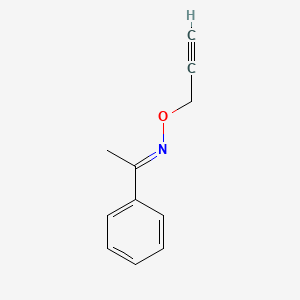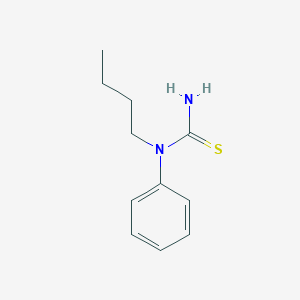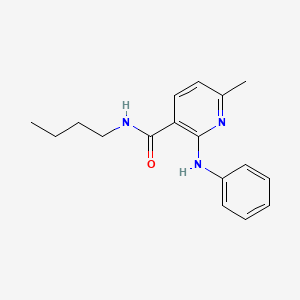
Nicotinamide, 2-anilino-N-butyl-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinamide, 2-anilino-N-butyl-6-methyl- is a synthetic compound that belongs to the class of nicotinamide derivatives Nicotinamide itself is a form of vitamin B3 and plays a crucial role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 2-anilino-N-butyl-6-methyl- typically involves the reaction of nicotinamide with aniline, butyl bromide, and methyl iodide under specific conditions. The process can be summarized as follows:
N-Alkylation: Nicotinamide is reacted with butyl bromide in the presence of a base such as potassium carbonate to form N-butyl nicotinamide.
N-Methylation: The N-butyl nicotinamide is then reacted with methyl iodide to introduce the methyl group.
Anilino Substitution: Finally, the compound is reacted with aniline to introduce the anilino group, resulting in the formation of Nicotinamide, 2-anilino-N-butyl-6-methyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally friendly reagents, can be applied to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
Nicotinamide, 2-anilino-N-butyl-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield nicotinamide and other by-products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Nicotinamide and other by-products.
科学的研究の応用
Nicotinamide, 2-anilino-N-butyl-6-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modulating biological pathways and as a tool for investigating cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes and its anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of Nicotinamide, 2-anilino-N-butyl-6-methyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as nicotinamide N-methyltransferase (NNMT), which plays a role in various metabolic processes.
Signal Transduction: It can modulate signal transduction pathways by affecting the activity of key signaling molecules.
Gene Expression: The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
類似化合物との比較
Similar Compounds
Nicotinamide: The parent compound, which is a form of vitamin B3.
Nicotinamide N-methyltransferase Inhibitors: Compounds that inhibit NNMT, such as JBSNF-000028.
2-Anilino Nicotinic Acids: Derivatives with similar structures and potential biological activities.
Uniqueness
Nicotinamide, 2-anilino-N-butyl-6-methyl- stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. The presence of the anilino group, butyl chain, and methyl group enhances its potential as a versatile compound for various applications in research and industry.
特性
CAS番号 |
78593-78-9 |
|---|---|
分子式 |
C17H21N3O |
分子量 |
283.37 g/mol |
IUPAC名 |
2-anilino-N-butyl-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H21N3O/c1-3-4-12-18-17(21)15-11-10-13(2)19-16(15)20-14-8-6-5-7-9-14/h5-11H,3-4,12H2,1-2H3,(H,18,21)(H,19,20) |
InChIキー |
ACUQQUAAEJVGOD-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C1=C(N=C(C=C1)C)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanethione](/img/structure/B14151314.png)
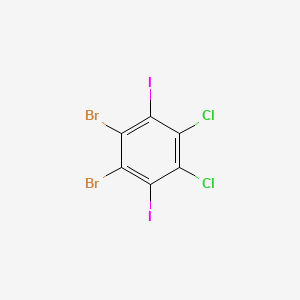
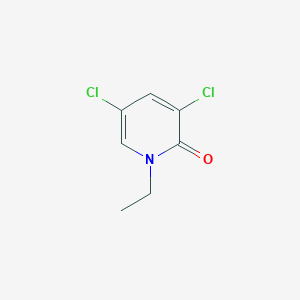
![3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14151332.png)
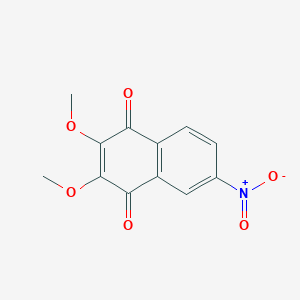
![1,7-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B14151357.png)
